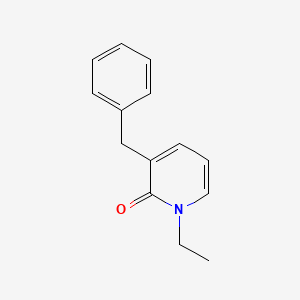![molecular formula C15F33OP B14614140 Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane CAS No. 58431-35-9](/img/structure/B14614140.png)
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their applications in various fields such as catalysis, material science, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentachloride with undecafluoropentyl alcohol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The compound can undergo substitution reactions where one or more of its fluorine atoms are replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives .
Aplicaciones Científicas De Investigación
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and covalent bonding .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Oxo[tris(pentafluorophenyl)]-lambda~5~-phosphane
- Oxo[tris(trifluoromethyl)]-lambda~5~-phosphane
- Oxo[tris(perfluoroalkyl)]-lambda~5~-phosphane .
Uniqueness
Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane is unique due to its specific fluorinated alkyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation, and unique reactivity patterns compared to other organophosphorus compounds .
Propiedades
Número CAS |
58431-35-9 |
|---|---|
Fórmula molecular |
C15F33OP |
Peso molecular |
854.08 g/mol |
Nombre IUPAC |
1-[bis(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)phosphoryl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane |
InChI |
InChI=1S/C15F33OP/c16-1(17,4(22,23)10(34,35)36)7(28,29)13(43,44)50(49,14(45,46)8(30,31)2(18,19)5(24,25)11(37,38)39)15(47,48)9(32,33)3(20,21)6(26,27)12(40,41)42 |
Clave InChI |
IYEFRBVKOFCLJK-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(F)F)(C(C(F)(F)P(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


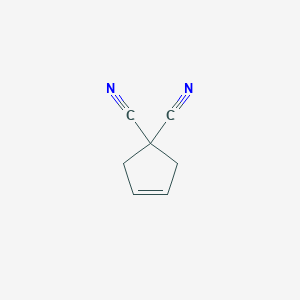
![N-{2-[(1H-Indol-2-yl)sulfanyl]ethyl}thiourea](/img/structure/B14614078.png)

![4-Methoxy-2-[(5-methoxy-2-nitrophenyl)sulfanyl]-1-(phenylsulfanyl)benzene](/img/structure/B14614088.png)

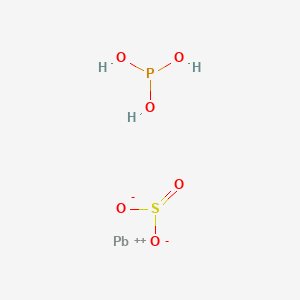
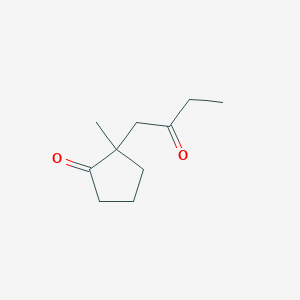
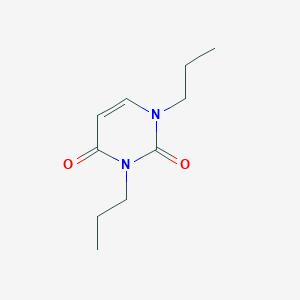
![3-{[(1-Methyl-3,5-diphenyl-1H-pyrazol-4-yl)oxy]methyl}benzonitrile](/img/structure/B14614119.png)
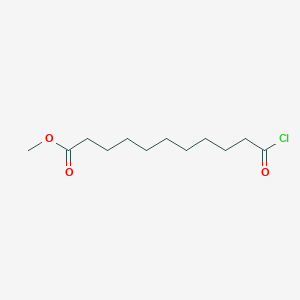
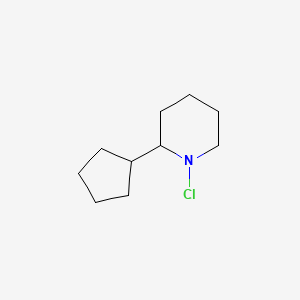
![Ethanone, 1-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14614136.png)
